molecular formula C20H20N2O B10988451 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B10988451
M. Wt: 304.4 g/mol
InChI Key: IWVJZFDSCXBMKD-UHFFFAOYSA-N
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Description

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indoles, alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one involves its interaction with molecular targets such as DNA and enzymes involved in cell proliferation. The compound binds to the active site of these targets, inhibiting their function and leading to the suppression of tumor cell growth . Molecular docking studies have shown that the compound has a high binding affinity for the c-Met receptor, which plays a crucial role in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is unique due to its specific structural features, which confer high antiproliferative activity against cancer cells.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-phenyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C20H20N2O/c23-20(11-10-15-6-2-1-3-7-15)22-13-12-19-17(14-22)16-8-4-5-9-18(16)21-19/h1-9,21H,10-14H2

InChI Key

IWVJZFDSCXBMKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

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